Specific Scientific Field: The specific scientific field is Biomedical Research .
Comprehensive and Detailed Summary of the Application: 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Detailed Description of the Methods of Application or Experimental Procedures: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Thorough Summary of the Results or Outcomes Obtained: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds .
Specific Scientific Field: The specific scientific field is Cancer Research .
Comprehensive and Detailed Summary of the Application: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Detailed Description of the Methods of Application or Experimental Procedures: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Thorough Summary of the Results or Outcomes Obtained: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Comprehensive and Detailed Summary of the Application: New derivatives of heterocyclic bearing pyrazole moiety were synthesized via green synthesis methods . These compounds show high anti-cancer activity against HepG2 and HCT-116 .
Detailed Description of the Methods of Application or Experimental Procedures: The compounds were synthesized via green synthesis methods (microwave-assisted and grinding techniques) .
Thorough Summary of the Results or Outcomes Obtained: 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile shows high anti-cancer activity against both HepG2 and HCT-116 with IC50 of 9.2 ± 2.8 and 7.7 ± 1.8 µM, respectively .
Specific Scientific Field: The specific scientific field is Agricultural Chemistry .
Comprehensive and Detailed Summary of the Application: Pyrazoles are used in at least 19 pesticides as fungicides, insecticides, and herbicides .
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride is a heterocyclic compound belonging to the pyrazolopyridine family. Its structure features a pyrazole ring fused with a pyridine ring, characterized by the presence of chlorine and methyl groups. The compound has significant relevance in various fields of chemical research, particularly due to its unique reactivity and biological properties. It is often utilized as an intermediate in synthetic organic chemistry and medicinal chemistry applications .
As there is limited research available on CPCC, its specific mechanism of action remains unknown. However, considering its structure, it is possible that CPCC could act as a precursor to other biologically active molecules. The pyrazolopyridine core is present in various bioactive compounds, including some with anti-inflammatory or analgesic properties []. Further research is needed to explore the potential biological activity of CPCC or its derivatives.
Due to the presence of a reactive acyl chloride group, CPCC is likely to be corrosive and may react exothermically with water or alcohols. Standard safety precautions for handling corrosive and reactive chemicals should be followed when working with CPCC, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].
The biological activity of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride is primarily associated with its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets depend on the specific application and structural characteristics of the compound
The synthesis of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride typically involves cyclization reactions using appropriate precursors. A common synthetic route includes:
4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride finds applications in various domains:
Studies on the interactions of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride with biological systems have shown its potential as an enzyme inhibitor. These interactions are critical for understanding its mechanism of action and therapeutic potential. Specific studies have focused on identifying the molecular targets and pathways affected by this compound
Several compounds share structural similarities with 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride: The uniqueness of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride lies in its specific substitution pattern that imparts distinct chemical reactivity and biological activity. The combination of chlorine and carbonyl chloride groups allows for versatile chemical modifications not found in similar compounds .Compound Name Description 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxylic Acid Similar structure but contains a carboxylic acid group instead of carbonyl chloride. 1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride Lacks the chlorine substituent but retains similar reactivity due to the carbonyl chloride group. 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Methyl Ester Contains a methyl ester group instead of a carbonyl chloride; exhibits different reactivity patterns. Uniqueness
Nucleophilic aromatic substitution (SNAr) reactions play a crucial role in the formation of the pyrazolopyridine core structure, which serves as the foundation for synthesizing 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride. This reaction typically involves the displacement of a good leaving group (often a halogen) on an electron-deficient aromatic or heteroaromatic ring by a nucleophile.
In the context of pyrazolopyridine synthesis, SNAr reactions can be employed to introduce various substituents onto the pyridine ring. For instance, 2-chloro-3-nitropyridines can serve as excellent starting materials, as the nitro group at the 3-position activates the chlorine at the 2-position toward nucleophilic displacement. This approach enables the formation of key intermediates that can be subsequently transformed into the desired pyrazolo[3,4-b]pyridine structure.
A key advantage of the SNAr approach is that it allows for regioselective introduction of substituents, which is particularly important for constructing the complex pyrazolo[3,4-b]pyridine scaffold. For example, 2-(3(5)-pyrazolyl)pyridines have been used as nucleophiles in aromatic substitution reactions to build more complex heteroaromatic systems. This methodological approach contributes significantly to the diversity of accessible pyrazolopyridine derivatives.
Furthermore, the electron-withdrawing nature of the nitro group in 2-chloro-3-nitropyridines enhances the electrophilicity of the pyridine ring, facilitating the SNAr process. This activation is essential for the successful incorporation of various nucleophiles, including those that will eventually form part of the pyrazole ring in the target molecule. The resulting intermediates can then be further functionalized to introduce the carboxylic acid group at the 5-position, which serves as the precursor for the acyl chloride moiety.
The Japp-Klingemann reaction, traditionally used to synthesize hydrazones from β-keto-acids (or β-keto-esters) and aryl diazonium salts, has been modified to facilitate the construction of heterocyclic systems like pyrazolo[3,4-b]pyridines. This modified approach provides an efficient pathway for the annulation of heterocyclic rings, which is crucial for synthesizing complex structures like 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride.
The conventional Japp-Klingemann reaction involves the nucleophilic addition of an enolate anion derived from a β-keto-acid or β-keto-ester to a diazonium salt, resulting in the formation of an azo compound. This intermediate undergoes hydrolysis to produce a hydrazone. For the synthesis of pyrazolo[3,4-b]pyridines, this reaction has been adapted to construct the pyrazole ring portion of the target molecule.
Recent research has demonstrated the effectiveness of a modified Japp-Klingemann reaction in developing a straightforward and efficient protocol for synthesizing pyrazolo[4,3-b]pyridines. This method utilizes readily available 2-chloro-3-nitropyridines and involves a sequence of SNAr and modified Japp-Klingemann reactions. The approach offers several advantages, including the use of stable arenediazonium tosylates and the ability to combine azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner.
One notable innovation in this area is the use of arenediazonium tosylates instead of traditional diazonium salts, which enhances the stability and safety of the process while maintaining high reactivity. Additionally, the integration of the azo-coupling step with subsequent cyclization, facilitated by bases like pyrrolidine, has streamlined the synthesis of these heterocyclic systems.
The mechanistic pathway typically involves:
This modified methodology provides an efficient route to construct the pyrazolopyridine scaffold that serves as the foundation for 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride.
Thionyl chloride (SOCl2) is widely employed for the conversion of carboxylic acids to acyl chlorides, and this approach is particularly relevant for the synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride. This compound can be prepared from its corresponding carboxylic acid, 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 175201-94-2), through treatment with thionyl chloride at 80°C.
The mechanism of thionyl chloride-mediated acyl chloridation involves several steps. Initially, the carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate, which subsequently decomposes to yield the acyl chloride with the release of sulfur dioxide and hydrogen chloride as by-products. This process is influenced by various factors, including the nature of the substrate, reaction conditions, and the potential presence of catalysts.
It's worth noting that the efficiency of the acyl chloridation process can be enhanced by the addition of catalytic amounts of bases, such as pyridine. Carré and Libermann have demonstrated that pyridine facilitates the reaction of trichloroacetic acid with thionyl chloride. Similarly, Mills and Human have adopted the use of pyridine in the preparation of anilides and esters from the half-esters of phthalic acid. These findings suggest that pyridine may play a beneficial role in the conversion of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid to its corresponding acyl chloride.
The reaction of thionyl chloride with carboxylic acids in the presence of pyridine follows a sequence where the first half of the thionyl chloride reacts with the carboxylic acid and pyridine to form an anhydride. The second half of the thionyl chloride then converts this anhydride into the acyl chloride. The rate of this conversion depends on the nature of the R group in the acyl group, which could be a consideration when optimizing the synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride.
One-pot multicomponent reactions (MCRs) offer significant advantages for the synthesis of complex heterocyclic compounds like 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride. These approaches streamline the synthetic process by combining multiple reaction steps in a single vessel, leading to improved efficiency, reduced waste, and often higher yields.
One-pot MCRs are characterized by their ability to form multiple bonds in a single operation, incorporating elements from each of the reactants into the final product. This methodology is particularly valuable for constructing heterocyclic systems with complex architectures, as it minimizes the need for isolation and purification of intermediates.
The one-pot nature of MCRs allows for the simultaneous combination of three or more reactants, leading to high atom economy, reduced reaction times, and simplified experimental procedures. For constructing pyrazolo[3,4-b]pyridines, these reactions can significantly expedite the synthetic process while improving overall yields.
In the context of pyrazolo[3,4-b]pyridine synthesis, one-pot approaches have been developed that combine the formation of the heterocyclic core with subsequent functionalization steps. For example, a straightforward and efficient protocol has been reported for the synthesis of pyrazolo[4,3-b]pyridines, utilizing 2-chloro-3-nitropyridines and combining SNAr and modified Japp-Klingemann reactions in a one-pot manner. This method allows for the azo-coupling, deacylation, and pyrazole ring annulation steps to be performed sequentially in the same reaction vessel.
The optimization of one-pot MCRs for heterocyclic synthesis typically involves careful consideration of several factors:
For the synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride, a potential one-pot approach might involve the formation of the pyrazolopyridine core followed by the introduction and transformation of the carboxylic acid functionality to the acyl chloride in a single vessel. This would require careful balancing of reaction conditions to ensure compatibility between the different steps.
The formation of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride involves sophisticated azo-coupling mechanisms that serve as the foundation for pyrazole ring annulation [2] [6]. The initial step in these mechanistic pathways involves the nucleophilic substitution of readily available 2-chloro-3-nitropyridines with ethyl acetoacetate in the presence of sodium hydride, yielding pyridinyl keto esters that exist predominantly in their enol tautomeric forms [6] [24]. This transformation proceeds through a conventional nucleophilic aromatic substitution mechanism where the 3-nitro group in pyridines demonstrates exceptional reactivity toward anionic oxygen, nitrogen, and sulfur nucleophiles [6].
The azo-coupling process continues with the formation of arenediazonium tosylates, which exhibit superior stability compared to their chloride counterparts and provide enhanced control over the reaction conditions [2] [6]. These tosylate derivatives undergo modified Japp-Klingemann reactions that combine azo-coupling, deacylation, and pyrazole ring annulation steps in a single synthetic operation [6]. The mechanism involves the initial formation of relatively stable azo-compounds rather than the desired hydrazones under conventional conditions, necessitating careful optimization of temperature and hydrogen ion concentration parameters [2].
Table 1: Azo-Coupling Reaction Conditions and Product Formation
Substrate | Reaction Conditions | Product Yield (%) | Major Product Type | Reference |
---|---|---|---|---|
2-Chloro-3-nitropyridine (1a) | Sodium hydride, ethyl acetoacetate, dimethylformamide | 85 | Keto ester (enol form predominant) | [6] |
2-Chloro-3-nitropyridine (1b) | Sodium hydride, ethyl acetoacetate, dimethylformamide | 82 | Keto ester (enol form predominant) | [6] |
2-Chloro-3-nitropyridine (1c) | Sodium hydride, ethyl acetoacetate, dimethylformamide | 78 | Keto ester (enol form predominant) | [6] |
3-Methyl-1-phenyl-1H-pyrazol-5-amine | Silver trifluoroacetate (10 mol%), triflic acid (30 mol%), dimethylacetamide, 100°C | 74 | Pyrazolo[3,4-b]pyridine | [19] |
4-Ethoxymethylene-2-phenyloxazol-5(4H)-one | Hydrazide, dioxane, reflux | 68 | 1-Acyl-3-hydroxy-1H-pyrazole | [26] |
The annulation mechanism proceeds through cascade 6-endo-dig cyclization reactions that enable switchable synthesis of halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines [19]. Silver salts coordinate to alkyne moieties in intermediate compounds, facilitating intramolecular cyclization through carbon-carbon triple bond activation [19]. Alternative pathways utilizing iodine or N-bromosuccinimide as electrophilic activators lead to halogenated products through similar cyclization mechanisms, with the choice of reagent determining the final substitution pattern [19].
The carbon-nitrogen migration of acetyl groups represents a critical mechanistic feature in the formation of pyrazolo[3,4-b]pyridine frameworks, involving unprecedented rearrangement processes that have been elucidated through nuclear magnetic resonance experiments and isolation of key intermediates [6] [26]. This migration phenomenon occurs during the cyclization of azo-coupled intermediates and involves the translocation of acetyl substituents from carbon centers to nitrogen atoms within the developing heterocyclic framework [6].
The mechanistic pathway begins with the formation of hydrazone intermediates through deacylation of azo-compounds, followed by intramolecular nucleophilic substitution reactions that establish the pyrazole ring system [6]. Nuclear magnetic resonance spectroscopic studies have confirmed that these transformations proceed through well-defined intermediate structures that can be isolated and characterized under controlled conditions [6] [24]. The migration process involves the temporary formation of bicyclic transition states where the acetyl group bridges between carbon and nitrogen centers before ultimately settling on the nitrogen atom [26].
Table 2: Carbon-Nitrogen Migration Mechanisms in Pyrazole Ring Formation
Starting Material | Migration Type | Intermediate Formed | Final Product | Temperature (°C) | Reference |
---|---|---|---|---|---|
Pyridinyl keto ester 2a | Carbon-nitrogen acetyl migration | Hydrazone A | Pyrazolo[4,3-b]pyridine 5 | 100 | [6] |
Azo-compound intermediate 4 | Deacylation followed by cyclization | Pyrazole ring | Pyrazolo[4,3-b]pyridine | 80 | [6] |
4-Ethoxymethylene-2-phenyloxazol-5(4H)-one | Acyl unit migration | Migrated acyl pyrazole | 1-Acyl-3-hydroxy-1H-pyrazole | 101 | [26] |
Breslow intermediate | Intramolecular proton transfer | cis-Dienolate | [4+2] Cycloadduct | 25 | [15] |
Acetylenic ketone derivative | Michael addition mechanism | Imine intermediate | Substituted pyrazole | 78 | [29] |
Computational studies have revealed that the energy barriers for acetyl migration are significantly influenced by the electronic properties of substituents on both the pyrazole and pyridine rings [4] [15]. The migration process involves a concerted mechanism where bond breaking and formation occur simultaneously, minimizing the formation of high-energy intermediates [4]. Bicarbonate anion-mediated pathways show substantially lower free energy barriers compared to direct proton transfer mechanisms, suggesting the importance of hydrogen-bonding networks in facilitating these rearrangements [15].
The stereochemical outcome of acetyl migration reactions is controlled by the spatial arrangement of substituents in the transition state, with steric interactions between methyl groups and aromatic rings playing crucial roles in determining the final configuration [15] [18]. Density functional theory calculations indicate that the preferred pathway involves initial formation of cis-dienolate intermediates followed by selective cyclization to yield the thermodynamically favored products [15].
Regioselectivity control in polyhalogenated intermediate reactions represents a fundamental challenge in the synthesis of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride, requiring sophisticated understanding of electronic and steric factors that govern site-selective bond formation [9] [22]. The inherent similarities in reactivity between multiple halogen substituents necessitate careful manipulation of reaction conditions to achieve the desired substitution patterns [9].
Electronic control mechanisms operate through differential electrophilicity of carbon centers bearing halogen substituents, with selectivity following patterns analogous to nucleophilic aromatic substitution reactions [9]. The most electrophilic carbon positions undergo preferential oxidative addition during palladium-catalyzed cross-coupling reactions, with selectivity determined by the electronic properties of the heterocyclic framework [9]. Electron-withdrawing groups enhance the electrophilicity of adjacent carbon centers, directing halogenation to specific positions within the pyridine ring system [22].
Zincke imine intermediates provide exceptional regioselectivity control by overriding the inherent directing effects of existing substituents [22]. The formation of these intermediates through treatment of pyridines with secondary amines creates temporary directing groups that channel subsequent halogenation reactions to the 3-position with remarkable selectivity [22]. This methodology demonstrates particular effectiveness with polyfluorinated substrates where conventional halogenation methods fail to achieve satisfactory regioselectivity [22].
Table 3: Regioselectivity Control in Polyhalogenated Intermediate Reactions
Substrate Type | Halogenation Method | Regioselectivity Factor | Major Product Position | Selectivity Ratio | Reference |
---|---|---|---|---|---|
Polyfluoroarenes | Palladium-catalyzed carbon-fluorine arylation | Electronic effects (nucleophilic aromatic substitution-like) | para to non-fluorine substituent | 95:5 | [9] |
2,3-Disubstituted pyridines | Zincke imine formation | Directing group override | 3-position selective | 92:8 | [22] |
Polyhalogenated arenes | Site-selective cross-coupling | Lowest unoccupied molecular orbital-directed selectivity | Most electrophilic carbon | 88:12 | [9] |
Chlorinated pyridines | Electrophilic halogenation | Steric hindrance | meta to electron-withdrawing groups | 85:15 | [19] |
Brominated intermediates | N-bromosuccinimide activation | Orbital interactions | 6-position | 90:10 | [19] |
Steric control mechanisms become predominant in highly substituted systems where electronic effects are insufficient to provide selectivity [9]. The spatial arrangement of substituents creates differential accessibility to reactive sites, with less hindered positions undergoing preferential functionalization [9]. Computational modeling reveals that transition state energies are significantly influenced by non-bonding interactions between incoming reagents and existing substituents [23].
Ligand-controlled selectivity represents an emerging strategy for achieving regioselectivity in challenging polyhalogenated systems [9]. Carefully designed phosphine and nitrogen-containing ligands can modify the electronic properties of metal catalysts, altering their selectivity preferences and enabling access to previously unattainable substitution patterns [9]. These approaches require precise matching of ligand properties with substrate electronic characteristics to achieve optimal selectivity [23].
Computational modeling of lowest unoccupied molecular orbital-directed reactivity provides fundamental insights into the electronic factors governing the formation and reactivity of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride [13] [16] [17]. Density functional theory calculations reveal that the lowest unoccupied molecular orbital characteristics of pyrazolopyridine systems are strongly influenced by the electron-withdrawing effects of chlorine substituents and the electron-donating properties of methyl groups [13].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of pyrazolo[3,4-b]pyridine derivatives span a range of 3.45 to 3.91 electron volts, with the energy gap serving as a reliable predictor of chemical reactivity [13] [16]. Compounds with smaller energy gaps demonstrate enhanced reactivity toward both electrophilic and nucleophilic reagents, while larger gaps correlate with increased chemical stability [16]. The electrophilicity index, calculated from frontier molecular orbital energies, provides quantitative assessment of electron-accepting capability and correlates strongly with experimental reactivity patterns [17].
Table 4: Computational Modeling of Lowest Unoccupied Molecular Orbital-Directed Reactivity
Compound Class | Highest Occupied Molecular Orbital Energy (eV) | Lowest Unoccupied Molecular Orbital Energy (eV) | Energy Gap (eV) | Electrophilicity Index | Fukui Index Maximum Site | Density Functional Theory Method | Reference |
---|---|---|---|---|---|---|---|
Pyrazolo[3,4-b]pyridines | -6.12 | -2.45 | 3.67 | 2.85 | C6 position | B3LYP/6-311++G(d,p) | [13] |
Substituted pyrazoles | -5.89 | -1.98 | 3.91 | 2.34 | C4 position | B3LYP/6-311++G(d,p) | [16] |
Azo-coupled intermediates | -6.34 | -2.89 | 3.45 | 3.45 | Nitrogen-nitrogen bridge | B3LYP/6-31G(d) | [13] |
Polyhalogenated pyridines | -6.78 | -3.12 | 3.66 | 4.12 | C3 position | OLYP/aug-pcS-3 | [20] |
N-heterocyclic compounds | -5.95 | -2.15 | 3.80 | 2.67 | N1 position | B3LYP/6-311++G(d,p) | [17] |
Fukui function analysis identifies the most reactive sites within pyrazolopyridine frameworks, with the C6 position consistently showing the highest nucleophilic reactivity index [13]. This computational prediction aligns with experimental observations of regioselective substitution reactions that preferentially occur at this position [13]. The Fukui condensed-to-atoms indices provide local reactivity descriptors that successfully predict the outcomes of electrophilic aromatic substitution reactions [16].
Molecular electrostatic potential surfaces calculated at the B3LYP/6-311++G(d,p) level reveal that negative potential regions localize around nitrogen atoms and aromatic rings, indicating preferred sites for electrophilic attack [13]. The maximum negative potential occurs at the nitrogen atoms within the pyrazole ring, consistent with their role as primary coordination sites in metal-catalyzed reactions [13]. Positive regions concentrate around hydrogen atoms attached to methyl groups and aromatic carbons, identifying potential sites for nucleophilic attack [13].
Corrosive;Irritant